molecular formula C9H13BrF2N2O B2773342 4-bromo-3-(sec-butoxymethyl)-1-(difluoromethyl)-1H-pyrazole CAS No. 1856074-90-2

4-bromo-3-(sec-butoxymethyl)-1-(difluoromethyl)-1H-pyrazole

Cat. No.: B2773342
CAS No.: 1856074-90-2
M. Wt: 283.117
InChI Key: WGCJOCJICLTKDZ-UHFFFAOYSA-N
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Description

4-bromo-3-(sec-butoxymethyl)-1-(difluoromethyl)-1H-pyrazole is an organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This specific compound is characterized by the presence of a bromine atom, a sec-butoxymethyl group, and a difluoromethyl group attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-3-(sec-butoxymethyl)-1-(difluoromethyl)-1H-pyrazole typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes:

    Formation of the Pyrazole Ring: The initial step involves the cyclization of a suitable hydrazine derivative with a 1,3-dicarbonyl compound to form the pyrazole ring.

    Introduction of the Bromine Atom: Bromination of the pyrazole ring is achieved using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.

    Attachment of the sec-Butoxymethyl Group: The sec-butoxymethyl group can be introduced via an alkylation reaction using sec-butyl bromide and a suitable base.

    Introduction of the Difluoromethyl Group: The difluoromethyl group is typically introduced using a difluoromethylating reagent such as difluoromethyl iodide or a difluoromethyl sulfone under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-bromo-3-(sec-butoxymethyl)-1-(difluoromethyl)-1H-pyrazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles (e.g., amines, thiols), bases (e.g., sodium hydride), solvents (e.g., dimethylformamide).

    Oxidation Reactions: Oxidizing agents (e.g., hydrogen peroxide, potassium permanganate).

    Reduction Reactions: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride).

    Coupling Reactions: Palladium catalysts, bases (e.g., potassium carbonate), solvents (e.g., toluene).

Major Products Formed

    Substitution Products: Derivatives with different substituents replacing the bromine atom.

    Oxidation Products: Oxidized forms such as pyrazole oxides.

    Reduction Products: Reduced forms such as pyrazole hydrides.

    Coupling Products: Complex structures formed by coupling with other aromatic or aliphatic compounds.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique chemical structure.

    Industry: Utilized in the development of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-bromo-3-(sec-butoxymethyl)-1-(difluoromethyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The presence of the bromine, sec-butoxymethyl, and difluoromethyl groups can influence its binding affinity and specificity. The compound may exert its effects through pathways involving inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    4-bromo-3-(methoxymethyl)-1-(difluoromethyl)-1H-pyrazole: Similar structure with a methoxymethyl group instead of a sec-butoxymethyl group.

    4-bromo-3-(ethoxymethyl)-1-(difluoromethyl)-1H-pyrazole: Similar structure with an ethoxymethyl group instead of a sec-butoxymethyl group.

    4-bromo-3-(isopropoxymethyl)-1-(difluoromethyl)-1H-pyrazole: Similar structure with an isopropoxymethyl group instead of a sec-butoxymethyl group.

Uniqueness

4-bromo-3-(sec-butoxymethyl)-1-(difluoromethyl)-1H-pyrazole is unique due to the presence of the sec-butoxymethyl group, which can influence its chemical reactivity, biological activity, and physical properties. The combination of the bromine, sec-butoxymethyl, and difluoromethyl groups provides a distinct profile that can be advantageous in specific applications.

Properties

IUPAC Name

4-bromo-3-(butan-2-yloxymethyl)-1-(difluoromethyl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BrF2N2O/c1-3-6(2)15-5-8-7(10)4-14(13-8)9(11)12/h4,6,9H,3,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGCJOCJICLTKDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)OCC1=NN(C=C1Br)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrF2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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